Cas no 885518-57-0 (4,6-Dibromo-1H-indazole-3-carboxaldehyde)

4,6-Dibromo-1H-indazole-3-carboxaldehyde is a brominated indazole derivative featuring a reactive aldehyde group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of two bromine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The aldehyde functionality allows for further functionalization via condensation or nucleophilic addition reactions. Its well-defined structure and high purity make it suitable for research applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
4,6-Dibromo-1H-indazole-3-carboxaldehyde structure
885518-57-0 structure
Product name:4,6-Dibromo-1H-indazole-3-carboxaldehyde
CAS No:885518-57-0
MF:C8H4Br2N2O
MW:303.938159942627
CID:2130159
PubChem ID:24728072

4,6-Dibromo-1H-indazole-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dibromo-1H-indazole-3-carboxaldehyde
    • 4,6-dibromo-2H-indazole-3-carbaldehyde
    • DTXSID80646147
    • 885518-57-0
    • DB-367142
    • AKOS015961836
    • Inchi: InChI=1S/C8H4Br2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
    • InChI Key: OMTFHDJTXYJYKN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 303.86699Da
  • Monoisotopic Mass: 301.86904Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 45.8Ų

4,6-Dibromo-1H-indazole-3-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D426988-2mg
4,6-Dibromo-1H-indazole-3-carboxaldehyde
885518-57-0
2mg
$ 65.00 2022-06-05
TRC
D426988-1mg
4,6-Dibromo-1H-indazole-3-carboxaldehyde
885518-57-0
1mg
$ 50.00 2022-06-05
TRC
D426988-10mg
4,6-Dibromo-1H-indazole-3-carboxaldehyde
885518-57-0
10mg
$ 135.00 2022-06-05

Additional information on 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Comprehensive Overview of 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS No. 885518-57-0)

4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS No. 885518-57-0) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated indazole derivative is characterized by its unique molecular structure, featuring two bromine atoms at the 4 and 6 positions and a formyl group at the 3-position of the indazole ring. Its chemical formula is C8H4Br2N2O, with a molecular weight of 295.94 g/mol. The compound's distinct electronic properties and reactivity make it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for 4,6-Dibromo-1H-indazole-3-carboxaldehyde has surged due to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for designing novel kinase inhibitors and antimicrobial agents. The compound's bromine substituents enhance its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in modern medicinal chemistry. Additionally, its aldehyde functionality allows for further derivatization, enabling the creation of diverse biologically active compounds.

The synthesis of 4,6-Dibromo-1H-indazole-3-carboxaldehyde typically involves multistep organic reactions, including bromination and formylation of the indazole core. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure its purity and structural integrity. Given its high reactivity, proper handling and storage conditions are essential to maintain its stability. The compound is usually stored under inert atmospheres and at controlled temperatures to prevent degradation.

From an industrial perspective, 4,6-Dibromo-1H-indazole-3-carboxaldehyde is increasingly used in the development of organic electronic materials. Its electron-deficient nature makes it a candidate for designing organic semiconductors and light-emitting diodes (OLEDs). This aligns with the growing trend toward sustainable technologies and green chemistry, as industries seek alternatives to traditional inorganic materials. The compound's versatility also extends to catalysis, where it serves as a ligand or precursor in transition metal-catalyzed reactions.

In the context of search engine optimization (SEO) and user queries, 4,6-Dibromo-1H-indazole-3-carboxaldehyde is often associated with terms like "brominated indazole synthesis," "indazole derivatives in drug development," and "applications of heterocyclic aldehydes." These long-tail keywords reflect the compound's niche yet expanding relevance in scientific literature. Furthermore, questions such as "How is 4,6-Dibromo-1H-indazole-3-carboxaldehyde used in medicinal chemistry?" or "What are the spectroscopic properties of brominated indazoles?" are frequently searched, highlighting the need for detailed, accessible information.

Looking ahead, the potential of 4,6-Dibromo-1H-indazole-3-carboxaldehyde in personalized medicine and targeted therapy is a promising area of exploration. Its ability to modulate biological pathways and interact with enzyme active sites positions it as a key player in the next generation of therapeutic agents. As research continues to uncover its multifaceted applications, this compound is poised to remain at the forefront of chemical innovation.

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